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molecular formula C14H14N2O B3025274 2,9-Dimethyl-1,10-phenanthroline hydrate CAS No. 654054-57-6

2,9-Dimethyl-1,10-phenanthroline hydrate

Cat. No. B3025274
M. Wt: 226.27 g/mol
InChI Key: MFZBSWSCIWCRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05475156

Procedure details

A mixture of 13.622 g(100 mmol) of mesitol, 285 mg (1.26 mmol) of neocuproine hydrate, 503 mg (5.0 mmol) of CuCl and 120 mL of methanol was stirred at ambient temperature for 9 hours under an oxygen blanket. The reaction mixture was then diluted with ethyl acetate and filtered. The methanol was stripped off and the residue diluted with additional ethyl acetate. The solution was washed twice with a 1% solution of ethylenediaminetetraacetic acid trisodium salt (EDTA-Na3.2H2O), water and brine, dried over MgSO4 and concentrated. There was obtained 13.92 g of an orange-gold solid which was shown by 1H NMR and GC to contain 11.88 g (79.2% yield) of 3,5-dimethyl-4-hydroxybenzaldehyde (DMHB).
Quantity
13.622 g
Type
reactant
Reaction Step One
Quantity
285 mg
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
CuCl
Quantity
503 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:10])[CH:6]=[C:5]([CH3:7])[CH:4]=[C:3]([CH3:8])[C:2]=1[OH:9].CC1C=CC2C=CC3C=CC(C)=NC=3C=2N=1.[OH2:27].CO>C(OCC)(=O)C.Cl[Cu]>[CH3:10][C:1]1[CH:6]=[C:5]([CH:4]=[C:3]([CH3:8])[C:2]=1[OH:9])[CH:7]=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
13.622 g
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)O)C
Name
Quantity
285 mg
Type
reactant
Smiles
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O
Name
Quantity
120 mL
Type
reactant
Smiles
CO
Name
CuCl
Quantity
503 mg
Type
catalyst
Smiles
Cl[Cu]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 9 hours under an oxygen blanket
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
the residue diluted with additional ethyl acetate
WASH
Type
WASH
Details
The solution was washed twice with a 1% solution of ethylenediaminetetraacetic acid trisodium salt (EDTA-Na3.2H2O), water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
There was obtained 13.92 g of an orange-gold solid which

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
CC=1C=C(C=O)C=C(C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 11.88 g
YIELD: PERCENTYIELD 79.2%
YIELD: CALCULATEDPERCENTYIELD 6278.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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